2-Methylbiphenyl-4-ylboronic acid
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Overview
Description
2-Methylbiphenyl-4-ylboronic acid is a chemical compound with a molecular weight of 212.06 . Its IUPAC name is (3-methyl-[1,1’-biphenyl]-4-yl)boronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13BO2/c1-10-9-12(7-8-13(10)14(15)16)11-5-3-2-4-6-11/h2-9,15-16H,1H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 212.06 . More specific properties such as density, boiling point, and melting point are not provided in the available resources.Safety and Hazards
Mechanism of Action
Target of Action
2-Methylbiphenyl-4-ylboronic acid is a type of organoboron compound . Organoboron compounds are widely used in Suzuki-Miyaura cross-coupling reactions , a type of chemical reaction where two carbon atoms are joined together. The primary targets of this compound are the carbon atoms in the molecules it reacts with .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, this compound acts as a nucleophile . A nucleophile is a species that donates an electron pair to an electrophile to form a chemical bond. In this case, the boron atom in this compound forms a bond with a carbon atom in another molecule .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is used to create carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry. The downstream effects of this reaction can lead to the synthesis of complex organic compounds .
Pharmacokinetics
Like other organoboron compounds, it is likely to be absorbed and distributed throughout the body where it can participate in biochemical reactions .
Result of Action
The primary result of the action of this compound is the formation of carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction is also sensitive to the solvent used, the temperature, and the pH . These factors can all influence the efficiency and selectivity of the reaction .
Biochemical Analysis
Biochemical Properties
They are often used as synthetic intermediates in organic synthesis .
Cellular Effects
Molecular Mechanism
Boronic acids are known to interact with biomolecules, potentially leading to changes in gene expression
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
Properties
IUPAC Name |
(2-methyl-4-phenylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO2/c1-10-9-12(7-8-13(10)14(15)16)11-5-3-2-4-6-11/h2-9,15-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIKVRYFBYWFFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2=CC=CC=C2)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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